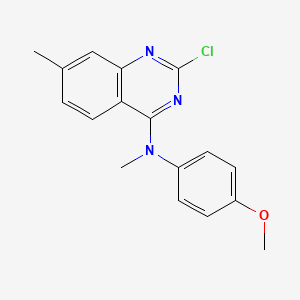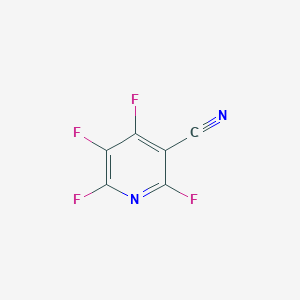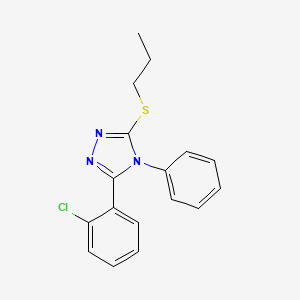![molecular formula C7H10ClNO2S B12921872 4-Chloro-5-{[(propan-2-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one CAS No. 89660-94-6](/img/structure/B12921872.png)
4-Chloro-5-{[(propan-2-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-{[(propan-2-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one is a heterocyclic compound that contains a five-membered ring with oxygen and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-{[(propan-2-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the nucleophilic substitution reaction of a chlorinated precursor with a thiol-containing compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-5-{[(propan-2-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the oxazole ring.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
4-Chloro-5-{[(propan-2-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and antiviral properties.
Materials Science: It is used in the development of new materials with specific electronic or optical properties.
Biology: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It is used as an intermediate in the synthesis of other complex molecules and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of 4-Chloro-5-{[(propan-2-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-methyl-1,2-oxazole: Similar in structure but lacks the sulfanyl group.
4-Methyl-5-{[(propan-2-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one: Similar but with a methyl group instead of a chlorine atom.
2-Chloro-5-{[(propan-2-yl)sulfanyl]methyl}-1,3-oxazole: Similar but with a different position of the chlorine atom.
Uniqueness
4-Chloro-5-{[(propan-2-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one is unique due to the presence of both a chlorine atom and a sulfanyl group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
89660-94-6 |
|---|---|
Formule moléculaire |
C7H10ClNO2S |
Poids moléculaire |
207.68 g/mol |
Nom IUPAC |
4-chloro-5-(propan-2-ylsulfanylmethyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C7H10ClNO2S/c1-4(2)12-3-5-6(8)7(10)9-11-5/h4H,3H2,1-2H3,(H,9,10) |
Clé InChI |
HLPFILHIVDOJTB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)SCC1=C(C(=O)NO1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-8-nitro-1-phenyl-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole](/img/structure/B12921791.png)

![3-[(2,4-Dichlorophenyl)methylideneamino]-2-methyl-quinazolin-4-one](/img/structure/B12921806.png)
![2-[(2-Amino-7H-purin-6-yl)sulfanyl]-2-bromo-1-phenylethan-1-one](/img/structure/B12921808.png)
![2-Chloro-3-methyl-4-((1R,3s,5S)-3,6,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12921817.png)


![(4-Oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2H-chromene-3-carboxylate](/img/structure/B12921842.png)


![3-Cyclopentyl-7-iodo-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12921870.png)

![N-[(Quinoxalin-2-yl)methyl]-N-(4-sulfamoylphenyl)formamide](/img/structure/B12921879.png)

